molecular formula C18H24O12 B12321182 dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate

dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate

Cat. No.: B12321182
M. Wt: 432.4 g/mol
InChI Key: USONHTFDCJKLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate features a cyclopenta[c]pyran core fused with a glycosidic moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxane). Its structure includes two methyl ester groups at positions 4 and 7, a ketone at position 5, and a hydroxyl-rich oxane (sugar) substituent.

Properties

IUPAC Name

dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-26-15(24)6-3-8(20)10-7(16(25)27-2)5-28-17(11(6)10)30-18-14(23)13(22)12(21)9(4-19)29-18/h5-6,9-14,17-19,21-23H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USONHTFDCJKLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cyclopenta[c]Pyran Core

The cyclopenta[c]pyran core is constructed via a [3+2] cycloaddition between a dienophile and a cyclopentadiene derivative. For example, ethyl acetoacetate reacts with 2-chloroacetone under basic conditions (aq. ammonia, −20°C) to form a pentacyclic intermediate. This intermediate undergoes intramolecular cyclization in the presence of Raney nickel and hydrogen gas (50°C, 11 h) to yield the bicyclic lactone precursor.

Key reaction conditions:

  • Temperature: −20°C to 50°C
  • Catalysts: Raney nickel
  • Solvents: Methanol, dichloromethane
  • Yield: 70–87%

Glycosylation with Glucose Derivatives

The hydroxyl group at position 1 of the cyclopenta[c]pyran core is functionalized with a protected glucose moiety. A representative protocol involves reacting the core with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under Koenigs–Knorr conditions (Ag₂CO₃, DMF, 24 h). Deprotection of the acetyl groups is achieved using sodium methoxide in methanol (rt, 4 h), yielding the free glucose unit.

Optimization notes:

  • Use of silver carbonate minimizes anomerization.
  • Deprotection at room temperature prevents β-elimination.

Esterification of Carboxylic Acid Intermediates

The final step introduces methyl ester groups at positions 4 and 7. A two-step protocol is employed:

  • Activation: The dicarboxylic acid intermediate is treated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DCM to form the active ester.
  • Methylation: Methanol is added dropwise under nitrogen atmosphere, followed by stirring at room temperature for 5 h. Excess reagents are removed via extraction with 10% HCl and NaOH, and the product is purified by silica gel chromatography (PE/EA = 3:1).

Representative data:

Step Reagents Conditions Yield (%)
Activation EDCI, HOBt, DCM rt, 1 h 95
Methylation MeOH, TEA rt, 5 h 33.9

Cyclization Strategies for Heterocyclic Formation

Acid-Catalyzed Cyclization

A critical cyclization step forms the fused pyran ring. The linear precursor is treated with trifluoroacetic acid (TFA) in dichloromethane (0°C to rt, 7 h), inducing intramolecular hemiacetal formation. This step is highly sensitive to steric effects; bulky substituents at position 4a reduce yields by 20–30%.

Oxidative Cyclization

Alternative protocols employ hypervalent iodine reagents (e.g., PhI(OAc)₂) to facilitate oxidative cyclization. For example, treatment of a diketone precursor with PhI(OAc)₂ in acetonitrile (80°C, 12 h) generates the pyran ring via a radical mechanism. This method improves regioselectivity but requires rigorous exclusion of moisture.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using:

  • Size-exclusion chromatography: Removes polymeric byproducts.
  • Reverse-phase HPLC: Achieves >98% purity (C18 column, 70% MeOH/H₂O).

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆): δ 5.97 (s, 1H, pyran-H), 4.20 (d, J = 5.2 Hz, 2H, glucose-H), 3.77 (s, 3H, OCH₃).
  • ESI-MS: m/z 449.1 [M+H]⁺ (calc. 448.4).

Comparative Analysis of Methods

Method Advantages Limitations Yield Range (%)
Natural extraction No synthetic steps required Low scalability, variable purity 0.02–0.05
Chemical synthesis High purity, scalable Multi-step, costly reagents 30–40
Oxidative cyclization Improved regioselectivity Moisture-sensitive conditions 25–35

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that this compound exhibits strong antioxidant properties. Antioxidants are crucial in combating oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects
In addition to its antioxidant capabilities, dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating chronic inflammatory conditions .

Biochemical Research

Enzyme Inhibition
This compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways. For instance, it may interact with glycosidases or other carbohydrate-active enzymes due to the presence of multiple hydroxyl groups in its structure. Such interactions can provide insights into carbohydrate metabolism and the development of enzyme inhibitors for therapeutic applications .

Metabolic Pathway Studies
The structural features of dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy make it a candidate for studying metabolic pathways involving sugars and polyols. Its derivatives may serve as substrates or inhibitors in enzymatic reactions within these pathways .

Agricultural Applications

Natural Pesticide Development
Given its complex structure and potential biological activity, this compound could be explored as a natural pesticide or biopesticide. Compounds with similar glycosidic structures have been shown to possess insecticidal properties against various pests while being less harmful to non-target organisms .

Plant Growth Promotion
There is emerging interest in the use of such compounds to promote plant growth or enhance resistance against pathogens. The antioxidant and anti-inflammatory mechanisms may also translate into improved plant health under stress conditions .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntioxidant and anti-inflammatory properties; potential for disease treatment
Biochemical ResearchEnzyme inhibition; insights into carbohydrate metabolism
Agricultural ApplicationsPotential as a natural pesticide; plant growth promotion

Mechanism of Action

The mechanism of action of dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopenta[c]Pyran Derivatives

Methyl 6,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate ()
  • Structural Differences :
    • Lacks the dimethyl ester configuration (only one methyl ester at position 4).
    • Contains hydroxyl groups at positions 6 and 7 instead of a ketone (position 5).
  • Reduced metabolic stability, as esters are more prone to hydrolysis than hydroxyls .
7-Methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7H,7aH-cyclopenta[c]pyran-4-carboxylic acid ()
  • Structural Differences :
    • Replaces the methyl ester at position 4 with a carboxylic acid group.
  • Functional Implications: Higher acidity and hydrogen-bonding capacity, likely improving interactions with biological targets (e.g., enzymes).

Tetrahydroimidazo[1,2-a]Pyridine Dicarboxylates ()

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
  • Structural Differences: Core: Imidazopyridine vs. cyclopenta[c]pyran. Substituents: Nitrophenyl, cyano, and ethyl ester groups.
  • Functional Implications: Nitrophenyl and cyano groups introduce strong electron-withdrawing effects, altering reactivity in nucleophilic environments. Ethyl esters confer slower hydrolysis rates than methyl esters, extending half-life in vivo .
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c)
  • Key Contrast :
    • Bromophenyl group increases molecular weight and halogen-mediated interactions (e.g., van der Waals forces).
    • Lower purity (61%) compared to the target compound, suggesting synthetic challenges .

Flavonoids: Catechins ()

(-)-Epigallocatechin Gallate (EGCG)
  • Structural Differences: Flavanol gallate vs. cyclopenta[c]pyran core. Multiple hydroxyl groups and a gallate ester.
  • Functional Implications: High antioxidant activity due to phenolic hydroxyls. The target compound’s glycosyl group may improve solubility relative to non-glycosylated terpenes but remains less polar than catechins .

Data Tables

Table 1: Structural and Physical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Solubility Profile
Target Compound Cyclopenta[c]pyran Dimethyl esters, glycosyl oxy group Not reported Moderate (esters + sugar)
Methyl 6,7-dihydroxy-... () Cyclopenta[c]pyran Methyl ester, hydroxyls Not reported High (hydroxyls)
Diethyl 8-cyano-... (1l, ) Imidazopyridine Ethyl esters, nitrophenyl, cyano 243–245 Low (lipophilic groups)
EGCG () Flavanol Gallate ester, hydroxyls 223–225 (decomposes) High (water-soluble)

Table 2: Spectral Data Highlights

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals) HRMS (Observed)
Target Compound ~1740 (ester) δ 3.7–4.2 (oxane protons), δ 3.3 (ester CH₃) Not reported
Diethyl 8-cyano-... (1l, ) ~1725 (ester) δ 8.2 (nitrophenyl), δ 4.3 (ester CH₂) 550.0816 ([M+H]⁺)
Methyl 6,7-dihydroxy-... () ~1705 (ester) δ 5.1 (anomeric proton), δ 2.1 (CH₃) Not reported

Biological Activity

Dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate (referred to as "the compound" hereafter) is a complex organic molecule with significant biological activity. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple hydroxyl groups and a cyclopenta[c]pyran framework. Its chemical formula is C17H24O10C_{17}H_{24}O_{10}, indicating the presence of various functional groups that contribute to its biological properties.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in oxidative stress and inflammation pathways. This inhibition can lead to reduced cellular damage and inflammation in various tissues .
  • Antioxidant Activity : The presence of hydroxyl groups suggests that the compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .

Anticancer Properties

Recent studies have highlighted the potential of the compound as an anticancer agent. It has been shown to target G-quadruplex structures in DNA, which are associated with cancer cell proliferation. The compound's ability to stabilize these structures may inhibit tumor growth by preventing DNA replication in cancer cells .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers. This effect has been observed in various in vitro models where the compound was administered at different concentrations .

Research Findings and Case Studies

Several studies have investigated the biological activity of the compound:

  • Study on Antioxidant Activity :
    • Objective : To evaluate the antioxidant potential of the compound.
    • Method : In vitro assays measuring DPPH radical scavenging activity.
    • Results : The compound demonstrated significant scavenging activity compared to standard antioxidants.
    • : Supports its use in formulations aimed at reducing oxidative stress .
  • Anticancer Study :
    • Objective : To assess the anticancer efficacy against human cancer cell lines.
    • Method : MTT assay for cell viability.
    • Results : The compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including breast and colon cancer cells.
    • : Indicates potential as a chemotherapeutic agent .
  • Anti-inflammatory Study :
    • Objective : To investigate the anti-inflammatory effects on macrophages.
    • Method : Measurement of cytokine levels post-treatment with the compound.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed.
    • : Suggests therapeutic potential for inflammatory diseases .

Data Table of Biological Activities

Activity TypeModel/System UsedConcentration RangeKey Findings
AntioxidantIn vitro DPPH assay10 µM - 100 µMSignificant radical scavenging activity
AnticancerHuman cancer cell lines1 µM - 50 µMDose-dependent cytotoxicity observed
Anti-inflammatoryMacrophage cultures0.1 µM - 10 µMReduced TNF-alpha and IL-6 production

Q & A

Q. Methodology :

Compare experimental 13C^{13}\text{C} shifts with density functional theory (DFT)-calculated values .

Use software tools (e.g., ACD/Labs or MestReNova) for spectral simulation and deconvolution .

Advanced: What computational strategies optimize synthetic yield and selectivity?

Answer:
Integrate:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways, identifying low-energy intermediates and transition states .
  • AI-Driven Simulations : Train machine learning models on reaction databases (e.g., Reaxys) to predict optimal solvents, catalysts, and temperatures. Tools like COMSOL Multiphysics enable dynamic parameter adjustments .

Case Study : A hybrid computational-experimental approach reduced optimization time for similar cyclopenta[c]pyran derivatives by 40% .

Advanced: How are pharmacokinetic properties (e.g., solubility, bioavailability) assessed for this compound?

Answer:

  • In Silico Predictors : Use SwissADME or pkCSM to estimate logP, solubility, and bioavailability. For example, low GI absorption is expected due to high polarity from glycosyl and ester groups .
  • In Vitro Assays :
    • Solubility : Shake-flask method with HPLC quantification .
    • Permeability : Caco-2 cell monolayer assays .

Table 2 : Predicted ADME properties (analogous compound):

PropertyValueMethod
LogP-0.87 (consensus)SwissADME
Water Solubility0.604 mg/mL (ESOL)
P-gp SubstrateYespkCSM

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Storage : Keep in a desiccator at 2–8°C to prevent ester hydrolysis .

Advanced: How is stereochemical purity validated for the glycosyloxy substituent?

Answer:

  • Chiral HPLC : Use a CHIRALPAK IG-3 column with polar mobile phase (e.g., hexane/isopropanol) to separate α/β anomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for absolute configuration .

Note : Anomeric ratio can be quantified via 1H^1 \text{H} NMR integration of α/β proton signals .

Advanced: What strategies mitigate ester hydrolysis during biological assays?

Answer:

  • pH Control : Use buffers (e.g., PBS at pH 7.4) to minimize hydrolysis. Monitor degradation via LC-MS .
  • Prodrug Design : Replace methyl esters with stabilized groups (e.g., pivaloyloxymethyl) to enhance metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.